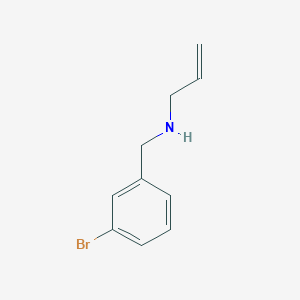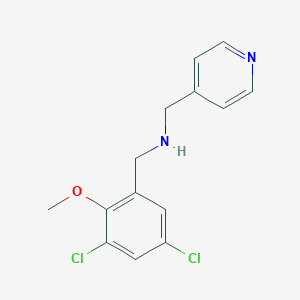
N-(3-Bromobenzyl)-2-propen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Bromobenzyl)-2-propen-1-amine is a chemical compound with the CAS Number: 90389-92-7 . It has a molecular weight of 228.13 .
Molecular Structure Analysis
The structure of a novel analogue, N-(3-bromobenzyl) noscapine (N-BBN), was elucidated by X-ray crystallography .Chemical Reactions Analysis
While specific chemical reactions involving N-(3-Bromobenzyl)-2-propen-1-amine are not available, there are studies on the reaction of 3-bromobenzyl with other compounds .Applications De Recherche Scientifique
Catalytic Amination in Synthesis of Hybrid Polymacrocycles
A study by Yakushev et al. (2016) describes the use of Pd^0-catalyzed amination for synthesizing hybrid polymacrocycles that incorporate porphyrin and azacrown ether moieties. This process involves the amination of 3-bromobenzyl-substituted azacrown ethers with propane-1,3-diamine to yield 3-(3-aminopropyl)benzyl derivatives. These derivatives react with meso-(bromophenyl)-substituted porphyrins to produce bis- and trismacrocyclic conjugates, illustrating the compound's role in facilitating complex molecular architecture construction Yakushev et al., 2016.
Amination for Chromeno[4,3-c]isoquinolin-11-ones Synthesis
Majumdar and Sarkar (2004) reported the regioselective synthesis of Chromeno[4,3‐c] isoquinolin‐11‐ones via radical cyclization. This process involves treating 4‐tosyloxycoumarins with N‐methyl, N‐(2‐bromobenzyl)amine under reflux conditions in ethanol to yield 4‐[N‐(2′‐bromobenzyl), N‐methyl] amino coumarins. These tertiary amine substrates are then subjected to reflux in dry benzene with tri‐n‐butyltin chloride and sodium cyanoborohydride, leading to the title compounds through a process that underscores the utility of N-(3-Bromobenzyl)-2-propen-1-amine in synthesizing complex organic molecules Majumdar & Sarkar, 2004.
Copper-Catalyzed Amination
Wolf et al. (2006) describe a chemo- and regioselective copper-catalyzed cross-coupling procedure for the amination of 2-bromobenzoic acids. This method eliminates the need for acid protection and produces N-aryl and N-alkyl anthranilic acid derivatives with high yields. The study showcases an application of N-(3-Bromobenzyl)-2-propen-1-amine in creating N-(1-Pyrene)anthranilic acid, employed in metal ion-selective fluorosensing, demonstrating the compound's relevance in developing functional materials and sensors Wolf et al., 2006.
Palladium-mediated N-arylation
Grasa et al. (2001) explored the use of nucleophilic N-heterocyclic carbenes as catalyst modifiers in amination reactions involving aryl chlorides, bromides, and iodides with various nitrogen-containing substrates. This study illustrates the effectiveness of N-(3-Bromobenzyl)-2-propen-1-amine in facilitating the synthesis of benzophenone imines, which can be easily converted into primary amines, emphasizing its role in complex organic synthesis and the development of new synthetic methodologies Grasa et al., 2001.
Synthesis of Palladium Complexes
Karaca et al. (2016) detailed the synthesis of Pd–N-heterocyclic carbene complexes using Ag–N-heterocyclic carbene complexes as transmetallation reagents. The newly synthesized Pd complexes were then applied in the coupling reaction of anilines or amines with bromobenzene, showcasing high catalytic activities. This application signifies the compound's utility in catalysis and the development of Pd complexes that are crucial in numerous organic transformations Karaca et al., 2016.
Orientations Futures
Propriétés
IUPAC Name |
N-[(3-bromophenyl)methyl]prop-2-en-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-2-6-12-8-9-4-3-5-10(11)7-9/h2-5,7,12H,1,6,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAFXFFNHAJIOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC(=CC=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405923 |
Source


|
| Record name | AN-465/42767473 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Bromobenzyl)-2-propen-1-amine | |
CAS RN |
893569-90-9 |
Source


|
| Record name | 3-Bromo-N-2-propen-1-ylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=893569-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AN-465/42767473 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-bromo-2-ethoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B494657.png)
![N-(4-chlorophenyl)-2-{[3-cyano-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl]sulfanyl}acetamide](/img/structure/B494660.png)
![3-amino-N-(4-chlorophenyl)-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B494661.png)
![6-Methyl-2-[(2-oxopropyl)sulfanyl]-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile](/img/structure/B494662.png)
![1-[({2-[(2-Fluorobenzyl)oxy]-1-naphthyl}methyl)amino]-2-propanol](/img/structure/B494663.png)
![4-amino-N-{2-[(3-bromo-4-ethoxy-5-methoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B494664.png)

![4-amino-N-{2-[(3-chloro-5-ethoxy-4-methoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B494669.png)
![2-isopropoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B494670.png)
![{[2-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine](/img/structure/B494672.png)
![2-[[(1-Phenylethyl)amino]methyl]-5-methylthiophene](/img/structure/B494674.png)
![2-({[2-(Prop-2-en-1-yloxy)naphthalen-1-yl]methyl}amino)ethanol](/img/structure/B494675.png)
![2-(2-Bromo-6-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide](/img/structure/B494678.png)
![2-{2-[(1,3-Benzodioxol-5-ylmethyl)amino]ethoxy}ethanol](/img/structure/B494680.png)